1-(5-Chloro-2-fluorophenyl)ethanone
Overview
Description
1-(5-Chloro-2-fluorophenyl)ethanone is a chemical compound used in diverse scientific studies. It is an important medicine intermediate and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-fluorophenyl)ethanone can be represented by the formula C8H6ClFO . The InChI code for this compound is 1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Chloro-2-fluorophenyl)ethanone are not detailed in the available literature, it is known that chemical modification of similar compounds is a common approach used in drug discovery .
Physical And Chemical Properties Analysis
1-(5-Chloro-2-fluorophenyl)ethanone has a molecular weight of 172.59 . It is a pale-yellow liquid or semi-solid or solid at room temperature .
Scientific Research Applications
Antimicrobial Activity
Compounds derived from structurally similar ketones have been synthesized and evaluated for their antimicrobial properties. For instance, novel Schiff bases synthesized from related compounds exhibited excellent antimicrobial activity against various microorganisms, highlighting the potential of these chemical structures in developing new antimicrobial agents (Puthran et al., 2019).
Molecular Structure and Fluorescence
Research into compounds similar to 1-(5-Chloro-2-fluorophenyl)ethanone has provided insights into molecular structures and their electronic properties. Studies involving FT-IR, NBO, HOMO-LUMO, and molecular docking analyses have shed light on the reactivity and potential applications of these compounds in nonlinear optics and as potential anti-neoplastic agents due to their charge transfer and electronic interactions (Mary et al., 2015).
Crystal Structure Analysis
The crystal structure of compounds bearing resemblance to 1-(5-Chloro-2-fluorophenyl)ethanone has been elucidated, demonstrating the significance of hydrogen bonding and π-π stacking interactions in stabilizing crystal structures. Such analyses are crucial for understanding the solid-state properties of organic compounds and their potential applications in material science (Majumdar, 2016).
Fluorescence Tuning through Molecular Engineering
Synthesis efforts on twisted π-conjugated molecules, including those similar to 1-(5-Chloro-2-fluorophenyl)ethanone, have led to the development of compounds with tunable solid-state fluorescence. This research points to the potential of such molecules in creating fluorescent materials with customizable properties for optoelectronic applications (Dong et al., 2012).
Enantioselective Synthesis
Enantioselective synthesis research has explored the use of related ketones in producing chiral intermediates for pharmaceutical applications, illustrating the role of these compounds in synthesizing biologically active molecules with high enantiomeric purity. This area of research underscores the importance of 1-(5-Chloro-2-fluorophenyl)ethanone and similar structures in medicinal chemistry (ChemChemTech, 2022).
Safety And Hazards
1-(5-Chloro-2-fluorophenyl)ethanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised when handling this compound .
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAFAZLJICOINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378569 | |
Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorophenyl)ethanone | |
CAS RN |
541508-27-4 | |
Record name | 1-(5-Chloro-2-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541508-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-chloro-2-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 541508-27-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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